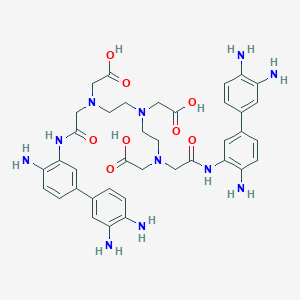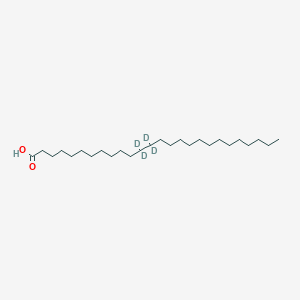
Dtpa-dab2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dtpa-dab2 is a conjugate of diethylenetriaminepentaacetic acid and two molecules of 4,4’-diaminobiphenyl. This compound is primarily used in photooxidation experiments and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dtpa-dab2 is synthesized by reacting diethylenetriaminepentaacetic acid anhydride with a five-fold excess of 4,4’-diaminobiphenyl to prevent the formation of polymers. The reaction typically involves the following steps :
Reaction: Diethylenetriaminepentaacetic acid anhydride is reacted with 4,4’-diaminobiphenyl in a suitable solvent such as dimethylformamide.
Extraction: The unreacted 4,4’-diaminobiphenyl is removed by extraction.
Precipitation: The product, this compound, is precipitated out of the solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dtpa-dab2 undergoes various chemical reactions, including:
Chelation: This compound can chelate metal ions, forming stable complexes that are useful in various applications.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents. The reaction conditions typically involve exposure to light and the presence of a catalyst.
Chelation: Metal salts such as lanthanum chloride are used to form chelates with this compound.
Major Products
Oxidation: The major products depend on the specific oxidizing agent and conditions used.
Chelation: The major products are metal-Dtpa-dab2 complexes, which have various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Dtpa-dab2 has a wide range of applications in scientific research:
Wirkmechanismus
Dtpa-dab2 exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriaminepentaacetic acid: A widely used chelating agent with similar metal-binding properties.
4,4’-diaminobiphenyl: A component of Dtpa-dab2, used in various chemical synthesis processes.
Uniqueness
This compound is unique due to its dual functionality as both a chelating agent and a photooxidation reagent. This combination of properties makes it particularly valuable in scientific research, where it can be used to study complex chemical and biological processes .
Eigenschaften
Molekularformel |
C38H47N11O8 |
|---|---|
Molekulargewicht |
785.8 g/mol |
IUPAC-Name |
2-[bis[2-[[2-[2-amino-5-(3,4-diaminophenyl)anilino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C38H47N11O8/c39-26-5-1-22(13-30(26)43)24-3-7-28(41)32(15-24)45-34(50)17-48(20-37(54)55)11-9-47(19-36(52)53)10-12-49(21-38(56)57)18-35(51)46-33-16-25(4-8-29(33)42)23-2-6-27(40)31(44)14-23/h1-8,13-16H,9-12,17-21,39-44H2,(H,45,50)(H,46,51)(H,52,53)(H,54,55)(H,56,57) |
InChI-Schlüssel |
RIVBWAIRFFNTDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)NC(=O)CN(CCN(CCN(CC(=O)NC3=C(C=CC(=C3)C4=CC(=C(C=C4)N)N)N)CC(=O)O)CC(=O)O)CC(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)







![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)


